

Technical Guide on the Safety and Handling of 3-(2-nitroethenyl)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2-Nitroethenyl)pyridine

Cat. No.: B1310812

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The safety information for **3-(2-nitroethenyl)pyridine** is not exhaustive, and this compound should be handled with extreme caution as if it were highly toxic. A comprehensive risk assessment should be conducted before any handling.

Introduction

3-(2-nitroethenyl)pyridine, also known as 3-(2-nitrovinyl)pyridine, is a pyridine derivative of interest in medicinal chemistry and drug development. As with many novel chemical entities, comprehensive toxicological data is not readily available. This guide synthesizes the known safety information, highlights data gaps, and provides general protocols for safe handling and future toxicological assessment. Given the presence of the nitroethenyl group, a reactive Michael acceptor, this compound is presumed to be hazardous.

Hazard Identification and Classification

While a complete Safety Data Sheet (SDS) with quantitative toxicological data is not publicly available, some hazard information has been identified from various chemical suppliers.

GHS Classification:

- Physical Hazards:

- Flammable solid, Category 1 (H228).[1][2][3]

Signal Word: Danger[2][3]

Hazard Pictograms:

- GHS02: Flame[2]

Hazard Statements:

- H228: Flammable solid.[1][2][3]

Precautionary Statements:

- P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.
No smoking.[2][3]
- P240: Ground/bond container and receiving equipment.[2][3]
- P241: Use explosion-proof electrical/ventilating/lighting equipment.[2][3]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
- P370+P378: In case of fire: Use appropriate media to extinguish.[2]

Legacy Risk and Safety Phrases (as per former EU Directives):

- Risk Statements (R-phrases):
 - R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.[3]
 - R36/37/38: Irritating to eyes, respiratory system and skin.[3]
- Safety Statements (S-phrases):
 - S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]
 - S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.[3]

Based on the analogous compound β -nitrostyrene, additional hazards should be anticipated, including being toxic if swallowed and causing serious eye irritation.[4][5]

Data Presentation: Physicochemical and Toxicological Data

Quantitative toxicological data for **3-(2-nitroethenyl)pyridine** is largely unavailable. The following tables summarize the known physical properties and highlight the critical toxicological data that require experimental determination.

Table 1: Physicochemical Properties of **3-(2-nitroethenyl)pyridine**

Property	Value	Source
CAS Number	3156-52-3	[1][2][3]
Molecular Formula	C ₇ H ₆ N ₂ O ₂	[2][3]
Molecular Weight	150.13 g/mol	[2][3]
Melting Point	142 °C	[3]
Boiling Point	278.9 ± 15.0 °C (Predicted)	[3]
Density	1.252 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	3.31 ± 0.11 (Predicted)	[3]
Appearance	Solid	

Table 2: Key Toxicological Endpoints (Data Gaps)

Toxicological Endpoint	Data	Notes
Acute Oral Toxicity (LD50)	Not Available	Essential for GHS classification of acute toxicity.
Acute Dermal Toxicity (LD50)	Not Available	Important due to potential for skin exposure in a lab setting.
Acute Inhalation Toxicity (LC50)	Not Available	Relevant as the compound is a solid and may form dust.
Skin Corrosion/Irritation	Predicted to be an irritant	Based on R38 phrase. Requires confirmation via in vitro/in vivo testing.
Eye Damage/Irritation	Predicted to be an irritant	Based on R36 phrase. Requires confirmation via in vitro/in vivo testing.
Genotoxicity/Mutagenicity	Not Available	Critical for assessing carcinogenic potential.
Carcinogenicity	Not Available	Long-term studies are required if initial screens are positive.
Reproductive Toxicity	Not Available	Necessary for a full safety profile.

Experimental Protocols for Safety Assessment

Due to the significant data gaps, a thorough toxicological evaluation is required. The following are general methodologies for key initial experiments, based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity (LD50) and classify the substance.[\[6\]](#)[\[7\]](#) [\[8\]](#)[\[9\]](#)[\[10\]](#) It uses a stepwise procedure with a small number of animals.

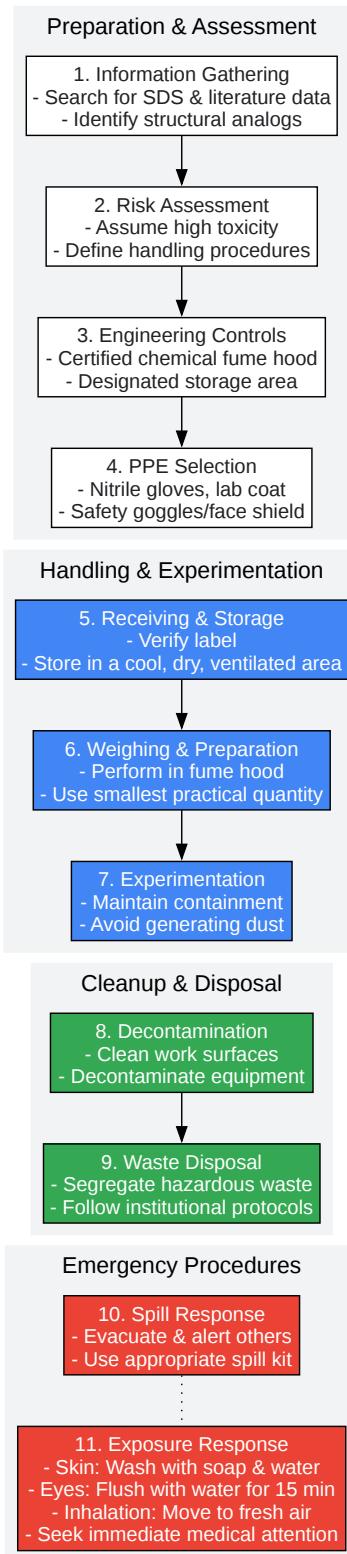
- Principle: A single dose of the substance is administered orally to a group of animals. Observations of effects and mortality are made. The procedure is sequential, with the results from one step determining the dose for the next.
- Test Animals: Typically, rats (usually females) are used.[\[6\]](#)
- Procedure:
 - A starting dose (e.g., 300 mg/kg) is selected.
 - Three animals are dosed.
 - If mortality occurs, the test is repeated at a lower dose. If no mortality occurs, a higher dose is used in the next step.
 - Animals are observed for at least 14 days for signs of toxicity and mortality.[\[7\]](#)
 - The LD50 is not determined precisely but is assigned to a toxicity class based on the observed outcomes.[\[6\]](#)

Bacterial Reverse Mutation Test - Ames Test (OECD Guideline 471)

This is a widely used in vitro test to detect gene mutations and is a primary screen for genotoxic potential.[\[11\]](#)

- Principle: The test uses amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations by reverse mutation. When exposed to a mutagen, the bacteria can regain the ability to synthesize the required amino acid and form colonies on a minimal medium.
- Methodology:
 - At least five different tester strains are used to detect various types of mutations.
 - The test substance is tested at a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix, derived from rat liver) to mimic

mammalian metabolism.


- The substance and bacteria are mixed and plated on a minimal agar medium.
- After incubation, the number of revertant colonies is counted.
- A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Mandatory Visualizations

Safe Handling Workflow for a Research Chemical with Limited Safety Data

The following diagram outlines a logical workflow for handling **3-(2-nitroethenyl)pyridine** or any research chemical with incomplete safety information.

Safe Handling Workflow for 3-(2-nitroethyl)pyridine

[Click to download full resolution via product page](#)

Caption: Workflow for handling chemicals with unknown hazards.

Handling and Storage Precautions

- Engineering Controls: All work with **3-(2-nitroethenyl)pyridine** must be conducted in a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Chemical safety goggles and a face shield are required.
 - Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory. Change gloves immediately if contaminated.
 - Respiratory Protection: If there is a risk of dust generation outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with a particulate filter is necessary.
- Handling:
 - Avoid all personal contact, including inhalation of dust and contact with skin and eyes.
 - Use the smallest amount of material necessary for the experiment.
 - Keep away from heat, sparks, open flames, and other ignition sources.[2][3]
 - Take precautionary measures against static discharge.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[12]

First Aid Measures

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
- Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

- Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Procedures

- Spills: In case of a small spill, carefully dampen the solid material to prevent dust formation and gently sweep it into a container for hazardous waste. For a large spill, evacuate the area and follow emergency procedures.
- Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow it to enter the sewer system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemical-label.com [chemical-label.com]
- 2. chemscene.com [chemscene.com]
- 3. 3-(2-NITROETHENYL)PYRIDINE | 3156-52-3 [amp.chemicalbook.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]

- 11. The bacterial reverse mutation test | RE-Place [re-place.be]
- 12. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [Technical Guide on the Safety and Handling of 3-(2-nitroethenyl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1310812#3-2-nitroethenyl-pyridine-safety-and-handling-precautions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com